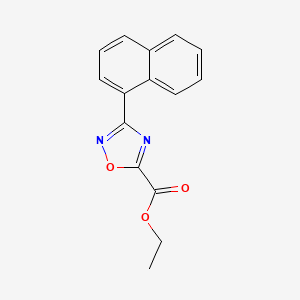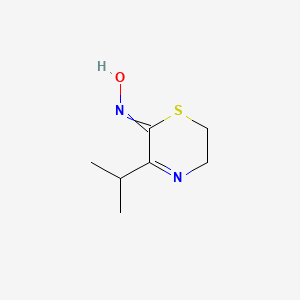![molecular formula C11H10N2O2 B8422001 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione](/img/structure/B8422001.png)
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is a heterocyclic compound that belongs to the diazabenzoazulene family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione typically involves the use of Diels-Alder reactions. This method allows for the regioselective formation of the diazabenzoazulene framework . The reaction conditions often include the use of dienes and dienophiles under controlled temperatures and pressures to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the compound.
科学研究应用
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione has several scientific research applications:
作用机制
The mechanism of action of 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, its cytotoxic effects against cancer cells are believed to result from the inhibition of key enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
1,8-Diazaanthracene-2,9,10-trione: This compound is structurally related and also exhibits cytotoxicity against cancer cells.
1-azaanthracene-2,9,10-trione: Another related compound with improved activity over its natural counterparts.
Uniqueness
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is unique due to its specific structural framework, which allows for distinct interactions with biological molecules and unique electronic properties. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
11-hydroxy-4,6-diazatricyclo[6.4.1.04,13]trideca-1(13),6,8,10-tetraen-5-one |
InChI |
InChI=1S/C11H10N2O2/c14-9-2-1-8-6-12-11(15)13-4-3-7(5-9)10(8)13/h1-2,6,14H,3-5H2 |
InChI 键 |
XCQNUKJIFPNTPY-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C3=C1CC(=CC=C3C=NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl N-[phenyl(2-pyridinyl)methyl]glycine](/img/structure/B8421942.png)
![2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-thioacetamide](/img/structure/B8421945.png)
![2-[(Hexyloxy)carbonyl]pyrrolidine](/img/structure/B8421947.png)









